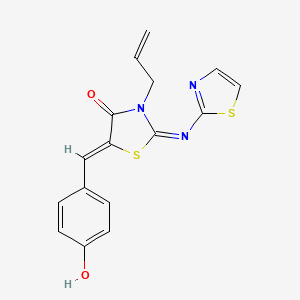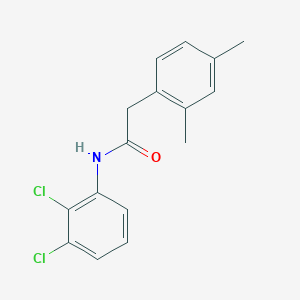![molecular formula C17H19N3O3S B2921223 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 2034331-81-0](/img/structure/B2921223.png)
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine . Pyrrolopyridine derivatives have been studied for their potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized starting from 1,4-hexadiene . Another method involves the 1,3-dipolar cycloaddition reaction of ethyl (Z)-2-(2-methoxy-2-oxoethylidene)-7-methyl-3-oxo-5-aryl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and azomethine ylide .科学的研究の応用
Cancer Therapy: FGFR Inhibitors
This compound is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives that are potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFRs are critical in various types of tumors, and their abnormal activation is associated with cancer progression. The derivatives, including this compound, have shown potent activities against FGFR1, 2, and 3, making them promising candidates for cancer therapy.
Anti-Tumor Activity
In vitro studies have demonstrated that these derivatives can inhibit the proliferation of cancer cells, such as breast cancer 4T1 cells, and induce apoptosis . They also significantly inhibit the migration and invasion of these cells, suggesting a potential role in preventing cancer metastasis.
Drug Development
Due to its potent FGFR inhibitory activity, this compound serves as an appealing lead compound beneficial for subsequent optimization in drug development . Its low molecular weight and high activity make it an excellent candidate for further research and development into a therapeutic drug.
Synthesis of Complex Molecules
The compound’s structure is conducive to the synthesis of complex molecules through 1,3-dipolar cycloaddition reactions . This process is crucial for constructing molecules with multiple stereocenters, which are often found in natural products with diverse biological activities.
Biological Activity Studies
The compound’s derivatives are used to study various biological activities, including anti-inflammatory, antibacterial, and LYP inhibitors . These studies contribute to the understanding of the compound’s role in biological processes and its potential therapeutic applications.
Discovery of New Drug Precursors
The structural motif of this compound is prevalent in many natural products and medicinally relevant compounds. Its derivatives are studied for their potential as new drug precursors, targeting the discovery of novel pharmacological agents .
作用機序
Target of Action
The compound, also known as N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-1-phenylmethanesulfonamide, is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported to exhibit potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play a crucial role in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
The compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The inhibition of FGFRs by the compound affects several biochemical pathways. The primary pathways affected are the RAS–MEK–ERK, PLCg, and PI3K–Akt signaling pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, leading to altered cellular functions .
Pharmacokinetics
The compound’s low molecular weight suggests that it may have favorable pharmacokinetic properties .
Result of Action
The compound’s inhibition of FGFRs has several molecular and cellular effects. In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
将来の方向性
特性
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-19-10-7-15-8-11-20(17(21)16(15)19)12-9-18-24(22,23)13-14-5-3-2-4-6-14/h2-8,10-11,18H,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXWXWUPLQIPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[2-[(1-Methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetyl]morpholine-3-carbonitrile](/img/structure/B2921141.png)
![3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide](/img/structure/B2921143.png)
![{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)(prop-2-yn-1-yl)amine](/img/structure/B2921144.png)

![6-Cyclopropyl-3-[2-oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2921150.png)
![[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2921151.png)
![(Z)-1-(3-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2921153.png)
![7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2921155.png)

![4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2921157.png)

![N-methyl-2-[(3-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2921159.png)
![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2921160.png)
![N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2921163.png)